1-(2,4-Dibromophenyl)ethanone
Overview
Description
1-(2,4-Dibromophenyl)ethanone is a chemical compound with the molecular formula C8H6Br2O and a molecular weight of 277.94 . It is also known by its CAS number 33243-33-3 .
Synthesis Analysis
While specific synthesis methods for 1-(2,4-Dibromophenyl)ethanone were not found in the search results, a related compound, 2-Chloro-1-(2,4-dibromophenyl)ethanone, has been synthesized from secondary alcohols using ammonium bromide and Oxone .Molecular Structure Analysis
The molecular structure of 1-(2,4-Dibromophenyl)ethanone consists of an ethanone group (C2H2O) attached to a phenyl ring with two bromine atoms at the 2nd and 4th positions .Physical And Chemical Properties Analysis
1-(2,4-Dibromophenyl)ethanone has a melting point of 61-62℃, a boiling point of 316℃, and a density of 1.812 . It is a solid at room temperature and should be stored in a dry, sealed environment .Scientific Research Applications
Electrophilic Bromination
1-(2,4-Dibromophenyl)ethanone is involved in electrophilic bromination reactions. In a study, various alkylaryl ketones, including 1-(2,4-dichlorophenyl)ethanone, were brominated using ionic liquids under solvent-free conditions, demonstrating a highly efficient, regioselective method for electrophilic bromination (W. Ying, 2011).
Polymorphism and Conformational Isomerism
The compound shows polymorphism and conformational isomerism. For example, two polymorphs of 1-(2,4-dihydroxyphenyl)ethanone were investigated, revealing different molecular arrangements and hydrogen bonding patterns in each form (P. Jones & I. Mangalagiu, 2009).
Phase Equilibrium Studies
Research on solid-liquid phase equilibrium and ternary phase diagrams of derivatives of 1-(2,4-dibromophenyl)ethanone in various solvents has been conducted. These studies provide insights into the solubility and crystallization behavior of such compounds (Rongrong Li et al., 2019).
Fluorescent Probe Development
1-(2,4-Dibromophenyl)ethanone has been used in the development of fluorescent probes. A study described a BODIPY-based naked-eye fluorescent on-off probe with high selectivity for H2S, indicating potential applications in biological systems (T. Fang et al., 2019).
Synthesis of Complex Molecules
This compound serves as a starting material in the synthesis of complex molecules. For instance, a study described the synthesis of (2-hydroxy-4-(3-methyl-2-butenyloxy)phenyl)ethanone from (2,4-dihydroxyphenyl)ethanone, showcasing its utility in organic synthesis (Zhou Jin-xia, 2010).
Enantioselective Synthesis
1-(2,4-Dibromophenyl)ethanone is also used in enantioselective synthesis. A study reported the biotransformation of 2-chloro-1-(2,4-dichlorophenyl)ethanone to a chiral intermediate of Miconazole, highlighting its role in producing chiral intermediates for drug synthesis (Yan-Li Miao et al., 2019).
Photophysical Characterization
The compound has been studied for its photophysical properties. For instance, 4,4′-Diacetylstilbene, synthesized using 1-(2,4-dibromophenyl)ethanone, was examined for its luminescent properties, demonstrating its potential in material sciences (C. Pye et al., 2010).
Molecular Docking Studies
Molecular docking studies have been conducted using derivatives of 1-(2,4-dibromophenyl)ethanone. These studies assess the binding efficacy of the compound with various proteins, contributing to our understanding of its potential in drug design and development (Medicharla SRI SATYA et al., 2022).
Safety And Hazards
1-(2,4-Dibromophenyl)ethanone has several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective clothing and eye protection .
Future Directions
properties
IUPAC Name |
1-(2,4-dibromophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNFQYGPUFVXPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367877 | |
Record name | 2',4'-DIBROMOACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dibromophenyl)ethanone | |
CAS RN |
33243-33-3 | |
Record name | 2',4'-DIBROMOACETOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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